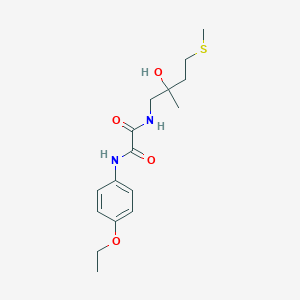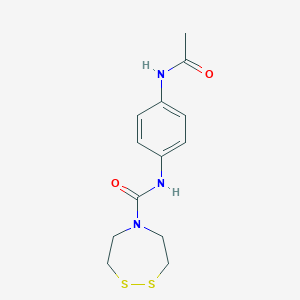![molecular formula C16H14FNO4S B2367751 methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate CAS No. 1327184-30-4](/img/structure/B2367751.png)
methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate, also known as compound 1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Antiandrogen Activity
Methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate and similar compounds have been investigated for their antiandrogen activity. For instance, research by Tucker, Crook, and Chesterson (1988) focused on the synthesis and structure-activity relationships of various derivatives, including ones similar to methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate. They found that certain derivatives exhibited potent antiandrogen properties, which could have applications in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Surface Coating Applications
The compound has also been explored in the context of surface coating applications. Yin et al. (2017) synthesized fluorinated acrylate emulsions, incorporating structures similar to methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate, for hydrophobic surface coatings. These emulsions demonstrated excellent stability and low surface energy, indicating potential in water repellent modifications (Yin et al., 2017).
Polymer Electrolytes
The synthesis of guanidinium-functionalized polymer electrolytes using similar compounds has been reported by Kim, Labouriau, Guiver, and Kim (2011). The activated fluorophenyl-amine reaction involved in the synthesis process allows precise control of cation functionality, hinting at applications in stable phenyl rings for electrolytes (Kim, Labouriau, Guiver, & Kim, 2011).
Synthesis of Vinylogous Sulfonylindolines
Research by Back, Bethell, Parvez, and Taylor (2001) describes the palladium-catalyzed heteroannulation of o-iodoanilines with dienyl sulfones, similar to methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate. This process provides a route to vinylogous 2-sulfonylindolines, which can be further transformed into indoles and carbazoles, thus having implications in the synthesis of complex organic molecules (Back, Bethell, Parvez, & Taylor, 2001).
Fluorinated Polymer Synthesis
The compound has been utilized in the synthesis of fluorinated polymers. For example, Wang, Zhang, Zhan, and Chen (2010) investigated the role of the main chain and spacer group in polyacrylates with short fluorocarbon side chains, including compounds akin to methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate. These polymers demonstrated interesting surface properties and potential environmental friendliness due to the absence of long perfluoroalkyl groups (Wang, Zhang, Zhan, & Chen, 2010).
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate” may also affect a wide range of biochemical pathways.
Pharmacokinetics
Its molecular weight (18018 g/mol ) and predicted density (1.165±0.06 g/cm3 ) suggest that it may have good bioavailability. The compound’s melting point (45-47 °C ) and boiling point (130-133 °C at 15 Torr ) indicate its stability under physiological conditions.
Result of Action
Given the wide range of biological activities exhibited by similar compounds , it is likely that “methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate” could have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
methyl (E)-3-anilino-2-(4-fluorophenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-22-16(19)15(11-18-13-5-3-2-4-6-13)23(20,21)14-9-7-12(17)8-10-14/h2-11,18H,1H3/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVMFQFQXMMQTO-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=CC=C1)/S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2367668.png)


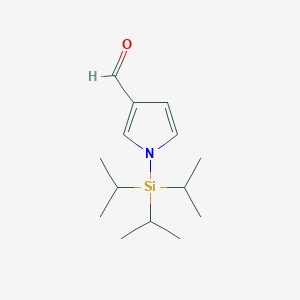

![3-(2-Chlorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2367677.png)
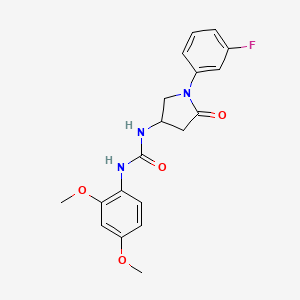
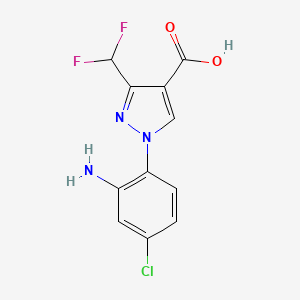

![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)
![3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2367686.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2367687.png)
